Methyltriphenylphosphonium iodide

Descripción general

Descripción

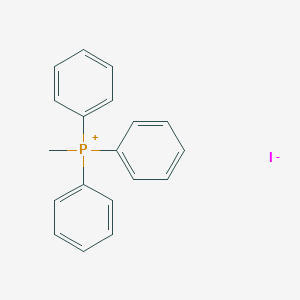

Methyltriphenylphosphonium iodide is an organophosphorus compound with the chemical formula CH₃P(C₆H₅)₃I . It is a white to light yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol . This compound is widely used in organic synthesis, particularly as a precursor to Wittig reagents, which are essential for the formation of alkenes from carbonyl compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with iodomethane. The typical procedure involves dissolving triphenylphosphine in benzene and adding iodomethane to the solution. The reaction mixture is then stirred at room temperature until the formation of the product is complete . The reaction can be represented as follows:

P(C6H5)3+CH3I→CH3P(C6H5)3I

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is typically carried out in a solvent such as benzene or toluene, and the product is purified through recrystallization from solvents like dichloromethane and ethyl acetate .

Análisis De Reacciones Químicas

Mechanism and Substrates

-

Ylide Generation : Treatment with strong bases (e.g., NaOEt, LiOEt) deprotonates the phosphonium salt, forming a reactive ylide () .

-

Carbonyl Reactivity : The ylide reacts with aldehydes or ketones to produce alkenes through a four-membered cyclic transition state.

Stereochemical Considerations

-

Solvent Effects : Polar protic solvents (e.g., ethanol) favor thermodynamic control, leading to trans-alkenes .

-

Steric Hindrance : Bulky ketones (e.g., 3-ethyl-4-piperidone) impede betaine formation, resulting in reductive elimination to yield 2-methylindole instead of alkenes .

Preparation of Methyltriphenylphosphonium Iodide

The compound is synthesized through a quaternization reaction:

Reaction :

| Parameter | Value |

|---|---|

| Yield | 94% |

| Melting Point | 183–185°C |

| Purity | Recrystallized from benzene |

Role in Suzuki Coupling

This compound acts as a ligand in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of C–C bonds between aryl halides and boronic acids .

Key Features :

-

Catalytic Efficiency : Enhances palladium catalyst stability and activity .

-

Substrate Compatibility : Effective with heteroaromatic and electron-deficient aryl halides .

Reductive Cleavage (Ruled Out Pathway)

An alternative mechanism involving reductive cleavage to produce 2-methylindole and triphenylphosphine was investigated but dismissed due to the absence of triphenylphosphine in reaction mixtures .

Reactivity with Modified Phosphonium Salts

-

Alkyl-Substituted Salts : Replacement of phenyl groups with alkyl groups (e.g., in salts 9b and 9c) increases ylide reactivity but reduces steric tolerance for bulky ketones .

-

Electronic Effects : Electron-donating groups (e.g., ) on phosphorus enhance ylide stabilization but do not overcome steric limitations .

Photochemical and Catalytic Roles

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Wittig Reaction

MTPPI is commonly employed in the Wittig reaction, a key method for synthesizing alkenes from aldehydes or ketones. The compound acts as a phosphonium salt, which can be converted into an alkene by reacting with a strong base, leading to the formation of the desired product with high selectivity. For instance, MTPPI has been used effectively to synthesize various indole derivatives, demonstrating its utility in creating complex organic molecules .

1.2. Olefination Reactions

MTPPI facilitates olefination reactions, such as the Kauffmann olefination, where it serves as a methylating agent. This method has been successfully applied to convert ketones into olefins, showcasing its efficiency in producing alkenes under mild conditions .

Material Science

2.1. Dye-Sensitized Solar Cells

MTPPI is involved in the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for application in dye-sensitized solar cells (DSSCs). These materials are crucial for enhancing the efficiency of solar energy conversion due to their excellent light-absorbing properties .

2.2. Organic Light Emitting Diodes (OLEDs)

The compound also finds applications in the development of OLEDs, where it contributes to the formation of phosphorescent materials that are integral for efficient light emission in display technologies.

Biological Applications

3.1. Organocascade Catalysis

MTPPI has been explored for synthesizing alkaloid natural products through organocascade catalysis. This approach allows for the construction of complex molecular architectures from simpler precursors, highlighting MTPPI's role in advancing synthetic methodologies in medicinal chemistry .

3.2. Carbasugar Production

The compound is utilized in synthesizing diastereoisomeric carba analogs of glycal-derived vinyl epoxides, which are important intermediates in the production of carbasugars—sugar mimetics that have potential therapeutic applications .

Case Studies

Mecanismo De Acción

The primary mechanism of action for methyltriphenylphosphonium iodide involves its conversion to a Wittig reagent. The compound reacts with a strong base to form a phosphonium ylide, which then undergoes a [2+2] cycloaddition with a carbonyl compound to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to form an alkene and a triphenylphosphine oxide byproduct .

Comparación Con Compuestos Similares

- Ethyltriphenylphosphonium iodide

- Butyltriphenylphosphonium iodide

- Phenyltriphenylphosphonium iodide

Comparison: Methyltriphenylphosphonium iodide is unique due to its methyl group, which makes it particularly reactive in the formation of ylides for the Wittig reaction. Compared to its ethyl, butyl, and phenyl counterparts, the methyl derivative is more commonly used in organic synthesis due to its higher reactivity and ease of handling .

Actividad Biológica

Methyltriphenylphosphonium iodide (MTPP-I) is a phosphonium salt that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry due to its unique biological activities. This article discusses the compound's biological activity, including its mechanisms of action, applications in cancer research, antibacterial properties, and relevant case studies.

MTPP-I is characterized by its molecular formula and exhibits a monoclinic crystal structure. The compound is synthesized through the reaction of triphenylphosphine with methyl iodide, resulting in a stable phosphonium salt suitable for various chemical reactions, including the Wittig reaction .

1. Antiproliferative Activity

MTPP-I has demonstrated significant antiproliferative effects against several cancer cell lines. Research indicates that derivatives of MTPP-I can induce mitochondrial dysfunction, leading to apoptosis in cancer cells. For instance, studies show that MTPP-I and its derivatives can cause mitochondrial depolarization and cytochrome c release in MDA-MB-231 breast carcinoma cells, resulting in cell death predominantly through autophagy and caspase-independent pathways .

Table 1: Antiproliferative Effects of MTPP-I Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MTPP-I | MDA-MB-231 | <10 | Mitochondrial depolarization |

| Dodecyl-TPP | MCF-7 | 0.25 | Impaired mitochondrial function |

| TPP conjugates | K-562 | ≥50 | Induction of apoptosis |

2. Antibacterial Activity

In addition to its anticancer properties, MTPP-I exhibits notable antibacterial activity. A study reported that various phosphonium salts, including MTPP-I, showed significant efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The combination of MTPP-I with penicillin demonstrated a synergistic effect, enhancing antibacterial efficacy .

Table 2: Antibacterial Efficacy of MTPP-I

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Proteus mirabilis | 64 μg/mL |

Case Study 1: Cancer Cell Lines

In a study evaluating the effects of various triphenylphosphonium compounds on cancer cells, it was found that MTPP-I derivatives exhibited selective cytotoxicity towards malignant cells over non-malignant cells. The study utilized the MTT assay to assess cell viability across different concentrations. Results indicated that the most potent derivatives had IC50 values significantly lower than those affecting non-cancerous cells .

Case Study 2: Antibacterial Synergy

Another investigation focused on the antibacterial properties of MTPP-I in combination with traditional antibiotics. The study demonstrated that when used alongside penicillin G or V, MTPP-I enhanced the overall antibacterial effect against resistant strains of bacteria. This synergy suggests potential applications in developing new antibiotic therapies .

Propiedades

IUPAC Name |

methyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMIXMFEVJHFNY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942850 | |

| Record name | Methyl(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-66-9, 1560-52-7, 20667-19-0 | |

| Record name | Phosphonium, methyltriphenyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriphenylphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltriphenylphosphonium iodide, (methyl-14C) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltriphenylphosphonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltriphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyltriphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIPHENYLPHOSPHONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B2B7G7R4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Methyltriphenylphosphonium iodide?

A1: The molecular formula of this compound is C19H18IP and its molecular weight is 404.23 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data is not provided in the research excerpts, its use in Wittig reactions suggests characteristic 1H and 31P NMR signals could be expected. [, , , , , ] Crystallographic data revealing its monoclinic crystal structure is also available. []

Q3: What is the primary application of this compound in organic synthesis?

A3: this compound is widely used as a reagent in Wittig reactions for the synthesis of alkenes from aldehydes or ketones. [, , , , , , , , , ]

Q4: Can you elaborate on the mechanism of the Wittig reaction involving this compound?

A4: The Wittig reaction involves the formation of a phosphorus ylide from this compound in the presence of a strong base. This ylide then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which decomposes to yield the desired alkene and triphenylphosphine oxide. [, , , , , , , ]

Q5: Are there any alternative reagents to this compound in Wittig reactions?

A5: Yes, other phosphonium salts like indole-2-methyltriphenylphosphonium iodides [, ] and phosphonate esters [] can also be employed in Wittig reactions, although their reactivity and selectivity may differ.

Q6: Apart from Wittig reactions, what are other reported uses of this compound?

A6: Research indicates its utility as a catalyst for the addition of trimethylsilyl cyanide to aldehydes. [, ] Additionally, it has been explored as a potential precursor for PET imaging agents to study regional myocardial blood flow. []

Q7: What solvents are commonly used with this compound in Wittig reactions?

A7: Common solvents include tetrahydrofuran, dichloromethane, benzene, and ethanol. [, , , , , , ] The choice of solvent can influence reaction rate and stereoselectivity. []

Q8: Has this compound been used in polymer chemistry?

A8: Yes, it's been utilized in the synthesis of cyclodextrin-containing copolymers, where it facilitates the introduction of specific functional groups via Wittig reactions. []

Q9: How does this compound interact with titanium tetrachloride in chemical reactions?

A9: Studies show this compound can reduce Titanium tetrachloride (TiCl4) to low-valent titanium species, mimicking the action of metallic reducing agents. This property is exploited in pinacol coupling reactions of aldehydes and ketones. [, ]

Q10: Are there any specific structural features of this compound that contribute to its reactivity?

A10: The positively charged phosphorus atom and the ability to form a stabilized ylide are crucial for its reactivity in the Wittig reaction. [, , , , , , , ]

Q11: Is there evidence for the biological activity of this compound or its derivatives?

A11: While this compound itself is not directly mentioned as biologically active, research shows its derivative, (E)-3-amino-1-phenyl-1-butene, exhibits monoamine oxidase (MAO) inhibitory activity. [] This suggests potential applications in developing treatments for Parkinson's disease. []

Q12: Has this compound been used in studying biological systems?

A12: It has been utilized in investigating the electrochemical proton gradient in Streptococcus mutans and Streptococcus sobrinus. [] Researchers used this compound to measure membrane electrical potential, highlighting its application in studying bacterial energetics. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.